4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile
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Overview
Description
4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile is a complex organic compound featuring a piperidine ring substituted with a fluorophenyl group, a carbonyl group, and a thiomorpholine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.
Carbonylation: The carbonyl group is introduced through a Friedel-Crafts acylation reaction.
Thiomorpholine Ring Formation: The thiomorpholine ring is formed by reacting a suitable thiol with an epoxide or halide.
Carbonitrile Introduction: The carbonitrile group is introduced via a nucleophilic substitution reaction using cyanide ions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may serve as a probe to study the interactions of piperidine derivatives with biological targets. Its fluorophenyl group can be used in imaging studies due to the presence of fluorine.
Medicine
Medicinally, this compound could be investigated for its potential as a therapeutic agent. The piperidine ring is a common motif in many pharmaceuticals, and the presence of the fluorophenyl group may enhance its binding affinity to certain biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile would depend on its specific biological target. Generally, compounds with piperidine rings can interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorophenyl group may enhance binding through hydrophobic interactions or halogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-{1-[(3-Chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.
4-{1-[(3-Methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile can significantly alter its chemical properties, such as its lipophilicity and metabolic stability, making it unique compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl]thiomorpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS/c19-16-5-1-3-14(9-16)11-21-6-2-4-15(12-21)18(23)22-7-8-24-13-17(22)10-20/h1,3,5,9,15,17H,2,4,6-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBNEXLBAPXPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)N3CCSCC3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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